Topic: Structure-Activity Relationship (SAR) of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride
Topic: Structure-Activity Relationship (SAR) of 4-(Morpholinomethyl)azepan-4-ol Dihydrochloride
An In-Depth Technical Guide
Abstract
The 4-(morpholinomethyl)azepan-4-ol scaffold represents a compelling intersection of two privileged structural motifs in central nervous system (CNS) drug discovery: the conformationally flexible azepane ring and the pharmacokinetically favorable morpholine moiety. While direct, extensive SAR literature on the specific dihydrochloride salt is nascent, a robust analysis can be constructed by dissecting the molecule into its constituent pharmacophoric elements. This guide synthesizes established medicinal chemistry principles and data from related compound classes to build a predictive SAR framework for this topology. We will explore the strategic importance of the azepane core, the tertiary alcohol, the morpholinomethyl side chain, and how systematic modifications to each component can modulate potency, selectivity, and drug-like properties for various CNS targets, such as monoamine transporters.
Introduction: Deconstructing the Core Scaffold
The development of novel therapeutics for CNS disorders requires a meticulous balance of structural features to ensure target engagement, blood-brain barrier (BBB) penetration, and favorable metabolic properties.[1][2] The 4-(morpholinomethyl)azepan-4-ol scaffold is a strategic starting point for library design, embodying several key attributes:
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The Azepane Core: As a seven-membered heterocycle, azepane offers greater three-dimensional diversity and conformational flexibility compared to more common piperidine or pyrrolidine rings.[3] This allows for more extensive exploration of the chemical space within a target's binding pocket. Azepane-containing molecules have demonstrated potent activity as inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and dopamine transporter (DAT).[4][5]
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The Morpholine Moiety: Morpholine is a widely used scaffold in CNS drug design, prized for its ability to improve physicochemical properties. Its weak basicity (pKa ~8.5 for morpholinium ion) is often optimal for aqueous solubility and cell permeability, while the oxygen atom can act as a crucial hydrogen bond acceptor in receptor interactions.[6][7] Its inclusion frequently enhances BBB permeability and metabolic stability.[8][6]
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The 4-Hydroxy Group: The tertiary alcohol at the C4 position is a pivotal interaction point. It can serve as both a hydrogen bond donor and acceptor, providing a strong anchoring point within a protein binding site. Its presence also influences the overall polarity of the molecule.
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The Methylene Linker: This simple CH₂ group provides spacing and rotational flexibility between the azepane core and the morpholine ring, allowing the two motifs to adopt an optimal orientation for target binding.
This guide will systematically analyze the SAR of each region, proposing a logical framework for optimizing compounds based on this scaffold.
SAR Analysis of the 4-(Morpholinomethyl)azepan-4-ol Scaffold
A successful drug discovery campaign hinges on understanding how structural modifications impact biological activity.[9] Below, we outline the key regions for modification and the expected impact based on established principles.
Diagram: Key Modification Points of the Scaffold
The following diagram illustrates the primary points for synthetic modification (R1-R4) on the core scaffold.
Caption: Key regions for SAR exploration on the 4-(morpholinomethyl)azepan-4-ol scaffold.
R1: N-Substitution on the Azepane Ring
The secondary amine of the azepane ring is the most synthetically accessible point for modification. Its substitution directly influences both pharmacodynamic and pharmacokinetic properties.
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Rationale for Modification: Introducing substituents at this position can probe for additional hydrophobic or aromatic interactions within the binding site, potentially increasing potency and selectivity. N-alkylation or N-arylation also significantly impacts the molecule's overall lipophilicity, basicity, and metabolic profile.
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Expected SAR Trends:
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Small Alkyl Groups (Me, Et): May offer a baseline activity.
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Bulky Groups (i-Pr, t-Bu): Can establish steric hindrance that may either be detrimental or beneficial for selectivity, depending on the target topology.
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Aromatic/Aralkyl Groups (Benzyl, Phenethyl): Often introduce potent π-π or cation-π interactions. An N-benzylated azepane, for instance, has been identified as a potent inhibitor of monoamine transporters.[4] The substitution pattern on the aromatic ring (e.g., with halogens or methoxy groups) allows for fine-tuning of electronic and steric properties.
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Polar Groups: Introducing groups capable of hydrogen bonding could improve solubility but may decrease BBB penetration if not carefully balanced.
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R2: Azepane Ring Modification & Stereochemistry
The seven-membered ring's conformation is critical. Modifications can alter this conformation or introduce new interaction points.
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Rationale for Modification: Ring constriction (to piperidine) or expansion (less common) would fundamentally alter the spatial orientation of the key functional groups. Introducing substituents on the ring itself can probe for specific hydrophobic pockets.
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Expected SAR Trends:
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Ring Homologation: Reducing the ring to a 6-membered piperidine would decrease conformational flexibility. This can be beneficial if the "locked" conformation is bioactive, but detrimental otherwise. It serves as a critical experiment to understand the importance of the azepane scaffold's flexibility.
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Stereochemistry: The carbon bearing the hydroxyl group (C4) and any other substituted carbons are chiral centers. The absolute stereochemistry will almost certainly be critical for activity. It is imperative to separate and test individual enantiomers, as biological targets are chiral, and activity often resides in a single stereoisomer.[5]
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R3: The 4-Hydroxy Group
This polar group is a prime candidate for hydrogen bonding. Its modification can confirm its role and modulate properties.
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Rationale for Modification: Replacing the hydroxyl group with other functionalities helps to validate its role as a hydrogen bond donor/acceptor. If it is essential, its removal will lead to a significant loss of activity. Bioisosteric replacement can fine-tune polarity and metabolic stability.
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Expected SAR Trends:
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Removal (Deoxy-analog): A sharp drop in activity would confirm the -OH group's critical role in binding.
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Inversion of Stereochemistry: Testing the epimer at C4 would reveal the required 3D vector for the hydrogen bond.
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Bioisosteric Replacement:
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-OCH₃ (O-methylation): Eliminates hydrogen bond donating ability. If activity is retained, it suggests the oxygen primarily acts as a hydrogen bond acceptor. This also increases lipophilicity.
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-F (Fluorine): Can act as a weak H-bond acceptor but removes donating ability. It can also block metabolic oxidation at that position.
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-NH₂ (Amino group): Introduces a basic center and retains H-bond donating capacity. This would significantly alter the molecule's pKa profile.
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R4: The Morpholine Ring
The morpholine ring is a key driver of the molecule's drug-like properties.[8][7]
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Rationale for Modification: Replacing the morpholine with other heterocycles allows for the evaluation of the importance of the morpholine oxygen and the overall ring pKa.[6]
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Expected SAR Trends:
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Piperidine: Replaces the morpholine oxygen with a methylene group (-CH₂-). This increases lipophilicity and basicity. A loss of activity would suggest the morpholine oxygen is involved in a key hydrogen bond.
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Thiomorpholine: The oxygen is replaced by sulfur. This maintains the heterocyclic structure but alters electronics, lipophilicity, and potential for metabolic oxidation at the sulfur atom.
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Piperazine: Introduces a second, modifiable basic nitrogen. This allows for the creation of dual-pharmacophore ligands or for extensive modification to tune solubility and target engagement.
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Smaller/Larger Rings (e.g., Azetidine, 1,4-Oxazepane): Altering the ring size would change the position of the basic nitrogen relative to the core, which could be used to optimize geometry for the target.[10]
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Illustrative SAR Data Summary
While specific experimental data for this exact scaffold is not publicly available, a typical SAR table would be structured as follows to enable clear comparison of analog performance. The data presented here is hypothetical and for illustrative purposes only.
| Compound ID | R1 (N-Azepane) | R3 (C4-Position) | R4 (Heterocycle) | Target Binding Ki (nM) | Brain/Plasma Ratio |
| Lead-001 | -H | -OH | Morpholine | 150 | 1.2 |
| Ana-002 | -Benzyl | -OH | Morpholine | 15 | 2.5 |
| Ana-003 | 4-F-Benzyl | -OH | Morpholine | 8 | 2.8 |
| Ana-004 | -Benzyl | -H (Deoxy) | Morpholine | >1000 | 1.8 |
| Ana-005 | -Benzyl | -OCH₃ | Morpholine | 250 | 4.1 |
| Ana-006 | -Benzyl | -OH | Piperidine | 95 | 5.2 |
| Ana-007 | -Benzyl | -OH | Thiomorpholine | 120 | 3.9 |
This table illustrates how systematic modifications would be cataloged to deduce SAR trends.
Key Experimental Protocols
To validate the SAR of this compound class, a series of standardized in vitro and in vivo assays are required. The choice of specific assays depends on the intended biological target. Assuming a focus on monoamine transporters based on related azepane scaffolds, the following protocols would be essential.[4]
In Vitro: Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of synthesized analogs for specific transporter proteins (e.g., DAT, NET, SERT).
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Methodology:
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Source: Use cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT cells) or rodent brain tissue homogenates (e.g., rat striatum).
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Radioligand: Select a high-affinity radiolabeled ligand specific for the target, such as [³H]WIN 35,428 for DAT.
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Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
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Equilibration: Incubate at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
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Separation: Rapidly harvest the samples by filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
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Detection: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a liquid scintillation counter.
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Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
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Diagram: Radioligand Binding Assay Workflow
Caption: Standard workflow for an in vitro radioligand displacement binding assay.
In Vivo: Rodent Pharmacokinetic and Brain Penetration Study
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Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) and assess the ability of the compound to cross the blood-brain barrier.
-
Methodology:
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Subjects: Use male Sprague-Dawley rats or C57BL/6 mice.
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Administration: Administer the compound via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability. A typical dose might be 1-5 mg/kg.
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Sampling: At specified time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples (via tail vein or cardiac puncture at termination).
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Brain Tissue Collection: At each time point, a subset of animals is euthanized, and brains are rapidly harvested.
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Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
Quantification: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to accurately measure the concentration of the compound in plasma and brain homogenate samples.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂) from the plasma concentration-time curve using software like Phoenix WinNonlin.
-
Calculate the Brain/Plasma ratio (C_brain / C_plasma) at each time point to assess BBB penetration. A ratio > 1 is generally considered indicative of good CNS penetration.
-
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Conclusion and Future Directions
The 4-(morpholinomethyl)azepan-4-ol scaffold is a promising starting point for the design of novel CNS-active agents. The principles of structure-activity relationship suggest that a systematic medicinal chemistry effort focused on N-azepane substitution, stereochemical resolution, and bioisosteric replacement of the hydroxyl and morpholine moieties will be critical for optimizing potency and selectivity. The key to success will be a tightly integrated discovery cycle, where synthetic modifications are guided by rapid and robust in vitro and in vivo testing. Future work should prioritize establishing the absolute stereochemistry of active compounds and profiling them against a broad panel of CNS targets to uncover novel pharmacology and ensure a clean off-target profile.
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